molecular formula C6H8N2O B11925846 6-Amino-5-methyl-1H-pyridin-2-one

6-Amino-5-methyl-1H-pyridin-2-one

Cat. No.: B11925846
M. Wt: 124.14 g/mol
InChI Key: GBMYRRPPACHEER-UHFFFAOYSA-N
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Description

General Overview of 2-Pyridone Derivatives as Fundamental Chemical Scaffolds

2-Pyridone derivatives are a class of six-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention from the scientific community. hilarispublisher.com Their structure is characterized by a pyridine (B92270) ring bearing a carbonyl group at the second position. These compounds are considered "privileged scaffolds" in fields like drug discovery due to their unique physicochemical properties. nih.govrsc.org They can act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. nih.govrsc.org Furthermore, their ability to serve as bioisosteres for amides, phenols, and other common chemical groups allows for the fine-tuning of a molecule's properties. nih.govrsc.org

The 2-pyridone core is found in a variety of natural products with significant biological importance, highlighting its evolutionary selection as a stable and functional motif. nih.govresearchgate.net This natural prevalence has inspired chemists to explore the synthesis and application of a vast library of 2-pyridone derivatives. hilarispublisher.com Their inherent chemical reactivity allows for various transformations, including coupling reactions, cycloadditions, and functionalization at different positions of the ring, making them versatile building blocks in synthesis. hilarispublisher.com

Significance of Pyridinone Cores in Synthetic Organic Chemistry

The pyridinone core is a cornerstone in synthetic organic chemistry due to its adaptability and the straightforward methods available for its construction. hilarispublisher.com Chemists have developed numerous synthetic routes to access pyridinone derivatives, including multicomponent reactions (MCRs) which allow for the efficient assembly of complex molecules in a single step. nih.govrsc.org Metal-catalyzed annulation and ring rearrangement reactions are also powerful tools for creating diverse pyridinone libraries. hilarispublisher.com

The strategic placement of substituents on the pyridinone ring can dramatically influence the molecule's electronic properties and reactivity, enabling chemists to design and synthesize compounds with specific desired characteristics. rsc.org This control is paramount in the development of new materials, catalysts, and therapeutic agents. rsc.orgchemscene.com For instance, the ability to selectively functionalize the nitrogen or oxygen atoms of the pyridone ring is a key synthetic challenge that, when overcome, opens doors to novel molecular architectures and applications. hilarispublisher.com The development of methods for the C3-hydroxylation of pyridines further expands the synthetic utility of this scaffold. acs.org

Contextualizing 6-Amino-5-methyl-1H-pyridin-2-one within the Pyridinone Structural Class

Within the broad family of pyridinones, this compound stands out as a specific derivative with its own unique set of properties and potential applications. Its structure features an amino group at the 6-position and a methyl group at the 5-position of the 2-pyridone core. This particular arrangement of functional groups can influence its chemical behavior, including its tautomeric equilibrium and potential as a ligand in coordination chemistry. researchgate.net The presence of the amino and methyl groups provides additional points for chemical modification, allowing for its use as a versatile intermediate in the synthesis of more complex molecules. biosynth.comgoogle.com The study of such substituted pyridinones is crucial for understanding structure-activity relationships and for the rational design of new functional molecules. nih.gov

Properties

IUPAC Name

6-amino-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYRRPPACHEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Amino 5 Methyl 1h Pyridin 2 One and Congeners

Contemporary Direct Synthesis Approaches

Direct synthesis approaches focus on the functionalization of an existing pyridinone or pyridine (B92270) core to install the desired amino and methyl groups. These methods are often advantageous for their convergent nature, allowing for the late-stage introduction of key functionalities.

Regioselective Alkylation Strategies for Pyridinone Nitrogen

A significant challenge in the synthesis of N-substituted 2-pyridones is the control of regioselectivity, as the ambident nucleophilic nature of the pyridinone anion can lead to both N- and O-alkylation. Several modern strategies have been developed to preferentially achieve N-alkylation.

One effective method involves the use of tris(dimethylamino)phosphine, P(NMe₂)₃, which mediates a direct and highly regioselective N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process. organic-chemistry.orgacs.org This reaction proceeds under mild, room temperature conditions and demonstrates broad substrate scope with high yields. acs.org The proposed mechanism involves the formation of a Kukhtin-Ramirez adduct, which is deprotonated by the 2-pyridone. The resulting pyridone anion then attacks the intermediate, with the lower transition state for N-attack leading to high regioselectivity. acs.org

Another approach utilizes cesium carbonate (Cs₂CO₃) as a base to promote the N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. This method also shows a preference for N-alkylation over O-alkylation. Furthermore, advancements in green chemistry have led to the development of N-alkylation protocols in water, using surfactants like Tween 20 to create micellar systems. researchgate.netacs.org This approach enhances the solubility of the reactants and leads to improved reaction rates and high regioselectivity, particularly with benzyl (B1604629) and primary alkyl halides. acs.org

Multistep Nitration-Reduction Pathways

A classic and reliable method for introducing an amino group onto a pyridinone ring is through a two-step nitration and subsequent reduction sequence. This pathway is particularly useful for synthesizing amino-substituted pyridinones from readily available precursors.

The synthesis can commence with a substituted pyridine or pyridinone, such as 6-methylpyridin-2-amine. Nitration of this substrate would yield the intermediate 6-methyl-5-nitropyridin-2-amine. nih.gov The nitro group, being strongly electron-withdrawing, directs electrophilic substitution to the C5 position.

The subsequent step involves the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation. For instance, a patented process describes the hydrogenation of a nitro-N-oxide compound, 2-chloro-5-methyl-4-nitro-pyridine-I-oxide, using a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine. google.com A similar reduction of a 5-nitropyridinone intermediate would furnish the target 6-amino-5-methyl-1H-pyridin-2-one. This nitration-reduction strategy is a foundational method for accessing various amino-substituted pyridinone congeners, such as 6-amino-5-nitropyridin-2-one, which itself is a known compound. wikipedia.org

Adaptations of Established Synthetic Protocols for Analogous Structures

The synthesis of the target compound can also be envisioned by adapting protocols established for structurally similar molecules. For example, the synthesis of 6-amino-5-cyano-2(1H)-pyrimidinones has been reported via copper(I)-catalyzed reactions, demonstrating a robust method for constructing highly substituted aminopyrimidinone cores. nih.gov By modifying the starting materials, for instance, replacing a nitrile-containing component with one bearing a methyl group, this methodology could potentially be adapted for the synthesis of this compound.

Another adaptable protocol involves the direct reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) within a pressure reactor to yield 4-amino-5-methyl-1H-pyridin-2-one. google.com This demonstrates a nucleophilic aromatic substitution of a chloro group to form the pyridinone. Applying this principle, a precursor like 2-chloro-6-amino-5-methylpyridine could foreseeably be converted to the target molecule.

Cyclization and Annulation Strategies for Pyridinone Ring Formation

These strategies involve the de novo construction of the pyridinone ring from acyclic precursors. They offer a high degree of flexibility in introducing various substituents onto the final heterocyclic scaffold.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis provides powerful and atom-economical routes to construct six-membered N-heterocycles. benthamdirect.comingentaconnect.com Various metals, including palladium, ruthenium, gold, and silver, have been employed to catalyze reactions that form the pyridinone core. mdpi.comresearchgate.netrsc.org

One prominent strategy is the [4+2] cycloaddition, or Diels-Alder reaction. In this approach, the nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for diverse substitution patterns in the resulting pyridine or dihydropyridine (B1217469) ring. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo a Diels-Alder reaction. nih.govrsc.org

Annulation reactions, such as the cycloisomerization of 1,n-enynes and diynes, also serve as a potent method for synthesizing five or six-membered heterocycles. rsc.org Catalysts based on gold, titanium, or rhodium can facilitate the carbocyclization of nitrogen-tethered enynes to form the core structure of substituted pyridines and their derivatives. rsc.org

Multicomponent Reactions (MCRs) for Pyridinone Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly efficient for building complex heterocyclic scaffolds. rsc.org These reactions are prized for their operational simplicity and atom economy.

A variety of MCRs have been developed for the synthesis of highly substituted pyridines. For instance, a zinc-catalyzed four-component reaction of malononitrile, an ammonium (B1175870) salt, an aromatic aldehyde, and a ketone can produce pyridines in short reaction times at room temperature. thieme-connect.com By selecting appropriate starting materials, this method could be tailored to produce the this compound scaffold. The synthesis of bioactive 2-pyridone-containing heterocycles is a well-established application of MCRs, highlighting the power of this approach in medicinal chemistry. rsc.org Another example is the two-step, one-pot synthesis of tetrazole-linked imidazo[1,5-a]pyridines via an azido-Ugi four-component reaction, showcasing the complexity achievable through MCR strategies. acs.org

Reactions Involving Acyclic Ketene (B1206846) Aminals

The construction of the pyridinone ring can be achieved through various condensation reactions. While specific examples detailing the use of acyclic ketene aminals for the direct synthesis of this compound are not extensively documented in recent literature, the general reactivity of related enamines provides a basis for this approach. Enamines, which share functional similarities with ketene aminals, are known to react with electrophilic reagents at the β-carbon atom. juniperpublishers.com For instance, 6-aminouracils, which can be considered cyclic enamines, are specifically attacked by electrophiles at the C-5 position due to the delocalization of the exocyclic nitrogen's lone pair of electrons, which enhances the electron density at this position. juniperpublishers.com This principle suggests that acyclic ketene aminals, with their enhanced nucleophilicity, could serve as potent synthons in constructing the pyridinone core through reactions with appropriate α,β-unsaturated carbonyl compounds or their equivalents.

Ring-Opening Followed by Ring-Closure Reactions

Ring-opening and subsequent ring-closure reactions represent a powerful strategy for skeletal reorganization, allowing for the conversion of existing heterocyclic systems into functionalized pyridinones. researchgate.net This approach can transform readily available rings into more complex or difficult-to-synthesize target molecules.

One prominent example involves the transformation of pyridinium (B92312) salts. These salts can undergo nucleophilic addition, triggering a disrotatory electrocyclic ring-opening to form dienamino intermediates. nih.gov Depending on the reaction conditions and the nature of the nucleophile, these acyclic intermediates can then undergo rearrangement and cyclization to yield pyridone structures. nih.gov This method is conceptually related to the Zincke reaction, which has found broad applications in converting pyridines into various acyclic and heterocyclic compounds. nih.gov

Another innovative approach begins with isoxazoles. Rhodium carbenoid-induced ring expansion of isoxazoles can produce an N-O insertion product. nih.gov Upon heating, this intermediate can undergo a Claisen rearrangement or an electrocyclic ring opening followed by a 6π electrocyclization. nih.gov The resulting dihydropyridine can then be tautomerized and oxidized to the final pyridine or pyridinone product in a one-pot procedure. nih.gov

A further strategy involves the conversion of para-substituted pyridines into different aromatic systems through a sequence of ring-opening and (5 + 1) ring-closing reactions. acs.org This process effectively replaces the nitrogen atom in the pyridine ring with a carbon atom, enabling unique synthetic routes to functionalized aromatic compounds that are otherwise difficult to access. researchgate.netacs.org

The table below summarizes key findings in ring-opening/ring-closure reactions for pyridone and pyridine synthesis.

Starting MaterialKey Reagents/ConditionsIntermediate TypeProduct TypeYieldReference
3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govrsc.orgoxazine-1,8-dioneso-phenylenediamine, ammonium acetateOxazinone ring-openingPolycyclic benzimidazole-fused pyridones33–91% mdpi.com
para-Substituted PyridinesDimethylsulfonium methylideStreptocyaninemeta-Substituted AnilinesN/A acs.org
1,2,4-Oxadiazole[4,5-a]piridinium chlorideAmines, bicarbonateDienamino compoundsPyridones, 1,2,4-oxadiazole (B8745197) dienaminesN/A nih.gov
3,5-Disubstituted isoxazolesRhodium carbenoid, heatAzatrieneHighly functionalized pyridinesN/A nih.gov

Base-Mediated Transformations for Pyridinone Formation

Base-mediated reactions are fundamental to the synthesis of pyridinones, often facilitating crucial condensation and cyclization steps. The synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines, for example, is typically conducted under base catalysis. mdpi.comnih.gov More recently, a one-pot, two-step synthesis for bioactive 6-amino-2-pyridone-3,5-dicarbonitriles was developed using the natural product catalysts betaine (B1666868) and guanidine (B92328) carbonate, highlighting a move towards greener and less hazardous reagents. diva-portal.org This method successfully produced a library of 16 derivatives, with some compounds showing significant anti-cancer activity. diva-portal.org

Another established route involves the condensation of ethyl 3-aminocrotonate with an activated malonate derivative, which affords a 4-hydroxy-2-pyridinone in a single step with a 75% yield, notably without the need for an added base. nih.gov However, many classical syntheses, such as the Guareschi synthesis and Knoevenagel-type condensations, rely on basic conditions to deprotonate active methylene (B1212753) compounds and catalyze the cyclization steps that form the pyridone ring. chemrxiv.org

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods for pyridinone synthesis, primarily focusing on reducing solvent use and avoiding hazardous catalysts.

Catalyst-Free Grinding Methods

Mechanochemistry, specifically grindstone chemistry, has emerged as a powerful, environmentally friendly technique for solid-state reactions. beilstein-archives.org This method involves the simple grinding of solid reactants together with a mortar and pestle, often eliminating the need for solvents and catalysts. beilstein-archives.orgresearchgate.net A facile, catalyst- and solvent-free grinding procedure has been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones, achieving excellent yields in just 3-5 minutes at room temperature. beilstein-archives.org This approach offers significant advantages, including short reaction times, simple water-based workup, and avoidance of chromatographic purification. beilstein-archives.org The method has also been proven to be scalable to the gram level. beilstein-archives.org Similarly, highly functionalized 1,4-dihydropyridines have been synthesized via a domino multicomponent reaction using this grinding technique. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times and often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comnih.govnih.gov The synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines was achieved in under 120 seconds using microwave irradiation. nih.gov Similarly, various substituted 2-pyridone libraries have been rapidly generated using microwave-assisted solution-phase synthesis. researchgate.net The use of water as a reaction medium under microwave conditions has also been shown to improve the scope of certain pyridone syntheses. researchgate.net In some cases, microwave-assisted protocols are performed under solvent-free conditions on a solid support like silica (B1680970) gel, further enhancing the eco-friendliness of the procedure. nih.gov

The following table presents examples of green synthetic routes to pyridinone congeners.

MethodReactantsConditionsProductYieldTimeReference
Grinding 2-Aminopyridines, ω-bromomethylketonesSolvent- & Catalyst-free, 25-30°CImidazo[1,2-a]pyridines99%3-5 min beilstein-archives.org
Grinding Aldehydes, Amines, DEAD, MalononitrileSolvent- & Catalyst-free1,4-DihydropyridinesN/AN/A rsc.org
Microwave Curcumin, Primary aminesMontmorillonite K-10 catalyst2,3-Dihydro-4-pyridinonesN/A< 120 s nih.gov
Microwave 2-Pyridone, Penta-O-acetyl-α-D-glucopyranoseSolvent-free, Silica gelPyridine glycosidesN/AN/A nih.gov
Microwave 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-keto-nitrilesAcetic acidPyrazolo[3,4-b]pyridinesHigher than conventionalShorter than conventional nih.gov
Microwave Di-tert-butyl dicarbonate, DMAPAcetonitrile, 155 °CN-Boc protected amines42-44%50 min acs.org

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic methodology for producing this compound and its analogs depends critically on factors like efficiency, scalability, cost, and environmental impact.

Scalability: The scalability of a synthetic route is crucial for its application in industrial or large-scale laboratory settings. While many novel methods are developed on a small scale, some have demonstrated potential for scale-up. The catalyst-free grinding synthesis of imidazo[1,2-a]pyridines was successfully performed on a multi-gram scale, indicating its promise as a greener alternative for larger-scale production. beilstein-archives.org Similarly, a recently developed oxidative amination process for pyridones from cyclopentenones proved to be well scalable. chemrxiv.orgchemrxiv.org In contrast, some multi-step classical syntheses or reactions requiring specialized reagents like rhodium carbenoids may present challenges for cost-effective scalability. nih.gov Microwave synthesis, while rapid, can be limited by the size of commercially available reactor vials, though continuous flow microwave reactors are addressing this limitation.

The table below provides a comparative overview of different synthetic approaches.

Synthetic MethodTypical Reaction TimeTypical YieldsScalabilityKey AdvantagesKey Disadvantages
Ring-Opening/Closure Varies (hours to days)Moderate to High (33-91%) mdpi.comModerateAccess to unique, complex structures. acs.orgOften multi-step, may require specific precursors.
Base-Mediation Varies (hours)Good to Excellent (up to 75%) nih.govGoodUtilizes classical, well-understood reactions.May require harsh conditions or stoichiometric base.
Grinding (Mechanochemistry) Very Short (3-5 min) beilstein-archives.orgExcellent (up to 99%) beilstein-archives.orgDemonstrated gram-scale. beilstein-archives.orgSolvent/catalyst-free, rapid, simple workup. rsc.orgbeilstein-archives.orgLimited to solid-state reactants.
Microwave-Assisted Synthesis Short (<1 min to 1 hr) nih.govacs.orgGood to ExcellentLimited by batch reactor size, but flow options exist.Rapid heating, increased yields, cleaner reactions. nih.govresearchgate.netRequires specialized equipment.

Exploration of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The reactivity of the 6-Amino-5-methyl-1H-pyridin-2-one ring towards substitution reactions is governed by the electronic effects of its substituents. The pyridinone ring itself is electron-deficient, which generally disfavors electrophilic aromatic substitution. However, the presence of the powerful electron-donating amino group at the 6-position, and the weakly electron-donating methyl group at the 5-position, significantly influences the regioselectivity of these reactions.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the amino group, respectively. The methyl group is also an activating, ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C3 position, which is activated by both the amino and methyl groups. The C5 position is already substituted.

Considering the resonance structures of 2-pyridone, the C3 and C5 positions are more electron-rich and thus more reactive toward electrophiles. acs.org Due to the electron-deficient nature of the pyridine (B92270) ring, electrophilic substitution reactions are generally less facile than in benzene (B151609) derivatives and often require forcing conditions. rsc.org

Conversely, the electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C2 and C4). However, the presence of the electron-donating amino and methyl groups would decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted 2-pyridone. Nucleophilic substitution is more likely to occur if a good leaving group is present on the ring.

Functional Group Interconversions at the Amino and Methyl Moieties

The amino and methyl groups of this compound offer sites for a variety of functional group interconversions.

Reactions of the Amino Group: The primary amino group can undergo a range of typical reactions. It can be acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with benzoyl chloride would yield N-(5-methyl-6-oxo-1,6-dihydropyridin-2-yl)benzamide. The amino group can also be alkylated, although controlling the degree of alkylation can be challenging. Furthermore, it can participate in diazotization reactions when treated with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano, and hydroxyl groups.

Reactions of the Methyl Group: The methyl group, being attached to an aromatic-like ring, can be a site for oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. For example, oxidation of methylpyridines to their corresponding carboxylic acids can be achieved using halogen oxidizing agents in the presence of water and actinic radiation. echemi.com Milder oxidation conditions could potentially yield the corresponding aldehyde or alcohol. Additionally, the methyl group of methyl azaarenes can be converted into an aldehyde group in an iodine-DMSO medium via Kornblum oxidation. wiley-vch.de

Intramolecular Rearrangement Processes and Their Mechanisms

Intramolecular rearrangements are a class of reactions where an atom or group migrates from one position to another within the same molecule. wiley-vch.de While specific examples of intramolecular rearrangements for this compound are not extensively documented, related pyridinone systems are known to undergo such transformations.

One notable class of intramolecular rearrangements is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. researchgate.net These rearrangements can occur in heterocyclic systems like pyridines without the need for strong activating groups. researchgate.net For instance, a computational study on the intramolecular cyclization of an N-methyl-2-(2-chloropyridin-3-yloxy)-acetamide anion demonstrated the feasibility of an O-N type Smiles rearrangement on a pyridine ring. researchgate.net

Another type of rearrangement relevant to pyridinone chemistry is the sigmatropic rearrangement. These are concerted pericyclic reactions involving the migration of a sigma bond. youtube.com While direct examples for the title compound are scarce, related N-oxide derivatives of pyridines have been shown to undergo thermal researchgate.netresearchgate.net and nih.govnih.gov sigmatropic rearrangements. It is plausible that under specific conditions, derivatives of this compound could be designed to undergo similar rearrangements.

Diverse Cycloaddition and Annulation Reactivity

The pyridinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of fused heterocyclic systems.

Diels-Alder Reactions: 2-Pyridones can act as dienes in Diels-Alder reactions, although their aromatic character can reduce their reactivity. The reaction typically requires forcing conditions. For example, substituted 2(1H)-pyridones have been shown to react with dimethyl butynedioate, leading to cycloaddition across the 3,6-positions. The reactivity can be influenced by steric and electronic effects of the substituents on the pyridone ring.

1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgdiva-portal.org Pyridones can act as dipolarophiles in these reactions. For instance, non-stabilized azomethine ylides can undergo 1,3-dipolar cycloaddition with 2-pyridones. nih.gov These reactions are valuable for creating complex nitrogen-containing heterocycles.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Pyridine derivatives can undergo annulation through C-H activation pathways. For example, N-aryl-2-aminopyridines can react with internal alkynes in the presence of a palladium(II) catalyst to form N-(2-pyridyl)indole frameworks. nih.gov

Selective C-H Activation and Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying organic molecules. mdpi.com The pyridine ring of this compound possesses several C-H bonds that can potentially be functionalized.

The regioselectivity of C-H functionalization on 2-pyridones is a significant challenge due to the presence of multiple reactive C-H bonds. acs.org The electronic properties of the ring, with the C3 and C5 positions being more electron-rich, make them more susceptible to electrophilic-type C-H functionalization. acs.org

Various strategies have been developed to control the site selectivity of C-H functionalization on pyridines and pyridones:

Radical-mediated reactions: Radical-induced C3-selective alkylation of 2-pyridones has been achieved using a nickel catalyst with α-bromo carbonyl compounds. acs.org

Directing groups: The use of a directing group can guide a metal catalyst to a specific C-H bond, often in the ortho position to the directing group. The amino group in this compound could potentially act as a directing group.

Steric control: The steric environment around a C-H bond can influence its accessibility to a catalyst, thereby controlling the regioselectivity.

Recent advances have also demonstrated the C-3/5 methylation of pyridines using rhodium catalysis, which proceeds through a temporary dearomatization of the pyridine ring. mdpi.com

Cross-Coupling and Other Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound can serve as excellent substrates for these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate. uva.esrsc.org A bromo or iodo substituent could be introduced at the C3 position of this compound, which could then undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or vinyl groups. The reactivity of the halogen in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. proprogressio.hu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. stackexchange.comorganic-chemistry.org A halogenated derivative of this compound could be coupled with various primary or secondary amines to synthesize a range of N-substituted derivatives. This reaction is known for its broad substrate scope and functional group tolerance. stackexchange.com

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions on related halo-aminopyridine systems.

Halopyridine DerivativeCoupling PartnerCatalyst/LigandProductYield (%)Reference
3-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos- or BrettPhos-precatalystsN(3)-substituted-2,3-diaminopyridines- researchgate.net
5-BromoindoleAniline[Pd(tBu-XPhos)G1]5-(Phenylamino)indole- diva-portal.org
5-BromotryptophanAniline[Pd(tBu-XPhos)G1]5-(Phenylamino)tryptophan- diva-portal.org

Tautomerism Studies of this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. This compound can exhibit two main types of tautomerism: keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism: The pyridinone ring can exist in equilibrium between the keto form (this compound) and the enol form (6-amino-5-methyl-pyridin-2-ol). For 2-pyridone itself, the keto form is generally favored in the solid state and in polar solvents, while the enol form can be more prevalent in the gas phase and in non-polar solvents. echemi.comstackexchange.com The stability of the keto form in polar solvents is often attributed to stronger intermolecular hydrogen bonding. stackexchange.com

Amino-Imino Tautomerism: The amino group at the 6-position can exist in equilibrium with its imino tautomer (6-imino-5-methyl-1,6-dihydropyridin-2-one). For most aminopyridines, the amino form is overwhelmingly favored under normal conditions. researchgate.net However, factors such as photoexcitation have been shown to induce a reversible amino-imino tautomerism in 2-amino-5-methylpyridine (B29535). nih.gov Computational studies also play a crucial role in understanding the relative stabilities of different tautomers. rsc.org

The predominant tautomeric form of this compound under physiological conditions is expected to be the keto-amino form, but the other tautomers may exist in equilibrium and could play a role in its reactivity.

Amino-Imino Tautomerism Investigations

The tautomerism of aminopyridines is a subject of significant academic interest, as these structures can exist in either an amino or an imino form. For this compound, the primary equilibrium to consider is between its amino form and the corresponding imino tautomer, 5-methyl-2(1H)-pyridinimine. Generally, for most amino-heteroaromatic compounds, the amino form is the predominant species under normal conditions. researchgate.net

Investigations into related aminopyridine and aminopyrimidine systems provide insight into this equilibrium. Studies on compounds like 2-amino-5,6-dimethylpyrimidin-4-one reveal a strong preference for the keto-amino tautomer in the solid state. nih.govresearchgate.net However, the equilibrium can be influenced by factors such as substitution patterns and the electronic environment of the molecule. For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones show they exist mainly as the imino tautomers in DMSO solution, while 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives favor the amino form. researchgate.net

The stability of these tautomers is crucial as the minor tautomeric forms can play a role in biological processes, such as causing genetic mutations through base mispairing. researchgate.netresearchgate.net While the amino form of this compound is generally considered the more stable tautomer, the potential for equilibrium with the imino form is a key aspect of its chemical character.

Pyridone-Hydroxypyridine Tautomeric Equilibria and Solvent Effects

The this compound molecule is part of a significant tautomeric equilibrium between the pyridone (lactam) form and the aromatic hydroxypyridine (lactim) form, which in this case is 6-amino-2-hydroxy-5-methylpyridine. This type of tautomerism is well-documented for 2-hydroxypyridine (B17775) systems. researchgate.netwuxibiology.com

The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com In the gas phase or in non-polar solvents, the hydroxypyridine form can be present in significant amounts or even be the more stable tautomer. However, in polar solvents, particularly those capable of hydrogen bonding like water, the equilibrium shifts dramatically to favor the pyridone form. researchgate.netwuxibiology.com This is because the more polar pyridone tautomer is better stabilized by the polar solvent molecules. For the parent compound, 2-hydroxypyridine, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) changes by over 150-fold when moving from chloroform (B151607) to water. wuxibiology.com

Computational studies using Density Functional Theory (DFT) on the 2-hydroxypyridine/2-pyridone system show that the presence of water molecules significantly reduces the energy barrier for tautomerization and that the 2-pyridone-water complexes are more stable than the 2-hydroxypyridine ones. wuxibiology.com The solvation by water molecules, through the formation of hydrogen bonds, is a primary driving force for shifting the equilibrium toward the pyridone form. wuxibiology.com This principle is broadly applicable, and it is expected that this compound exists predominantly in its pyridone form in aqueous and other polar solutions.

Equilibrium Constants (KT = [2-pyridone]/[2-hydroxypyridine]) in Various Solvents wuxibiology.com
SolventEquilibrium Constant (KT)
Gas Phase0.3
Cyclohexane0.4
Chloroform6
Acetonitrile140
Water910

Photoinduced Tautomerism Studies

Photoinduced tautomerism represents a fascinating area of chemical dynamics where light energy is used to drive the conversion between tautomeric forms. Specific research on 2-amino-5-methylpyridine, which is closely related to the imino form of the title compound, provides direct evidence of such transformations. nih.govexlibrisgroup.comacs.org

Studies using matrix-isolation infrared spectroscopy combined with DFT calculations have demonstrated a photoinduced, reversible amino-imino tautomerism. nih.govexlibrisgroup.comacs.org In these experiments, the 2-amino-5-methylpyridine (amino tautomer) was converted to 5-methyl-2(1H)-pyridinimine (imino tautomer) upon irradiation with ultraviolet (UV) light in the wavelength range of 300–340 nm while isolated in a low-temperature argon matrix. nih.govexlibrisgroup.comacs.org

Remarkably, the process is reversible. The imino tautomer can be converted back to the more stable amino form by irradiating with light of a longer wavelength (340–420 nm). nih.govexlibrisgroup.comacs.org Computational analysis suggests that this amino-imino tautomerization occurs during the vibrational relaxation process from the electronic excited state back to the ground state. nih.govexlibrisgroup.com These findings highlight a dynamic, light-sensitive aspect of the compound's chemistry, where specific wavelengths of light can be used to control the tautomeric state.

Photoinduced Tautomerism in 2-Amino-5-methylpyridine nih.govexlibrisgroup.comacs.org
TransformationIrradiation Wavelength (λ)Initial TautomerProduct Tautomer
Forward Reaction300 nm ≤ λ < 340 nm2-Amino-5-methylpyridine (Amino)5-Methyl-2(1H)-pyridinimine (Imino)
Reverse Reaction340 nm ≤ λ < 420 nm5-Methyl-2(1H)-pyridinimine (Imino)2-Amino-5-methylpyridine (Amino)

Advanced Spectroscopic and Analytical Characterization of this compound

Following a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data for the specific compound this compound could not be located. The required high-resolution NMR (¹H, ¹³C, HSQC, HMBC), FT-IR, and Raman spectra are not present in the retrieved sources. Therefore, it is not possible to provide an article with detailed research findings and data tables as requested.

To fulfill such a request, access to proprietary chemical databases or published academic studies containing the synthesis and characterization of this compound would be necessary. The structural analysis of a molecule at this level requires specific experimental data. For instance:

NMR analysis would involve assigning specific chemical shifts (in ppm) to each hydrogen and carbon atom in the molecule and using 2D techniques to confirm the connectivity between them.

Vibrational spectroscopy would require identifying the characteristic frequencies (in cm⁻¹) of the functional groups (e.g., the C=O stretch of the pyridone, N-H stretches of the amine) from its FT-IR or Raman spectrum.

Without this source data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Detailed Vibrational Assignments and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. While a specific, complete, peer-reviewed vibrational analysis for 6-Amino-5-methyl-1H-pyridin-2-one is not extensively documented in readily available literature, a theoretical assignment can be derived from the analysis of related structures, such as 2-amino-5-methylpyridine (B29535) and other pyridinone derivatives.

The key functional groups—amino (NH₂), methyl (CH₃), and the pyridinone ring—give rise to characteristic vibrational frequencies. The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the region of 3300–3500 cm⁻¹. The methyl group shows C-H stretching modes around 2870–2980 cm⁻¹. The carbonyl (C=O) stretch of the pyridinone ring is a strong, prominent band, while the C=C and C-N stretching vibrations within the ring appear at lower wavenumbers.

Table 1: Predicted Vibrational Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (NH₂) Asymmetric & Symmetric N-H Stretch 3300 - 3500
Amino (NH₂) N-H Scissoring 1590 - 1650
Methyl (CH₃) Asymmetric & Symmetric C-H Stretch 2870 - 2980
Carbonyl (C=O) C=O Stretch 1640 - 1680
Pyridine (B92270) Ring C=C and C-N Stretch 1400 - 1600
Pyridine Ring Ring Breathing/Deformation 900 - 1200

This table is based on theoretical predictions and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The pyridinone core of this compound constitutes a chromophore that absorbs light in the UV region. The spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. The presence of the amino group (an auxochrome) and the methyl group can influence the position and intensity of these absorption bands. Specific experimental UV-Vis data for this compound is sparse in the literature, but analysis of similar compounds, such as 6-Amino-5-nitropyridin-2-one, provides insight into the electronic behavior of this class of molecules.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O), the nominal molecular mass is 124 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern in the mass spectrum gives valuable structural information. Plausible fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃), loss of carbon monoxide (CO) from the pyridinone ring, or cleavage of the amino group.

Table 2: Mass Spectrometry Data for this compound

Property Value
Chemical Formula C₆H₈N₂O
Molar Mass 124.14 g/mol
Exact Mass (Monoisotopic) 124.0637 Da

This table contains calculated values. Experimental fragmentation would require empirical analysis.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To date, a published single-crystal X-ray diffraction study specifically for this compound has not been identified in a comprehensive search of the Cambridge Structural Database (CSD) and other literature. Such an analysis would provide the absolute configuration and precise atomic coordinates of the molecule in the solid state, revealing details about its crystal packing, space group, and unit cell dimensions. Studies on related compounds, such as other substituted pyridines, have been successfully performed, demonstrating the feasibility of this technique for this class of molecules.

Without an experimental crystal structure, the precise bond lengths, bond angles, and dihedral angles for this compound cannot be definitively stated. However, standard bond lengths and angles can be inferred from established data for similar chemical environments. For instance, the C=O bond in the pyridinone ring is expected to be shorter than the C-O single bonds, and the C-N bonds within the aromatic ring will have lengths intermediate between single and double bonds.

Table 3: Typical Bond Lengths and Angles for Pyridinone-like Structures

Bond/Angle Parameter Typical Value
C=O Bond Length ~1.24 Å
C-N (ring) Bond Length ~1.37 Å
C=C (ring) Bond Length ~1.39 Å
C-NH₂ Bond Length ~1.36 Å
C-C-N Bond Angle ~120°

This table provides generalized reference values from established chemical literature and is not experimental data for the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a sample. This experimental data is compared against the theoretical values calculated from the chemical formula (C₆H₈N₂O) to verify the compound's purity and empirical formula. This is a standard procedure in the characterization of newly synthesized compounds.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Percentage by Mass (%)
Carbon C 12.011 58.05
Hydrogen H 1.008 6.50
Nitrogen N 14.007 22.57

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyridinone systems. By approximating the electron density of the molecule, DFT methods can predict a wide range of characteristics with a favorable balance of accuracy and computational cost.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the equilibrium bond lengths, bond angles, and dihedral angles of 6-Amino-5-methyl-1H-pyridin-2-one. While specific data for this exact compound is not detailed in the available literature, studies on analogous molecules like 2-amino-5-methyl pyridine (B92270) show that calculated geometric parameters are typically in good agreement with experimental data from X-ray crystallography. researchgate.net

Once the geometry is optimized, the electronic properties can be investigated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more easily excited and therefore more reactive. For a related pyrazolo[3,4-b]pyridine derivative, DFT calculations determined the HOMO, LUMO, and the energy gap, which are crucial for assessing its electronic characteristics. rsc.org

The Molecular Electrostatic Potential (MESP) map is another vital tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface of the molecule. The MESP map uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For instance, in a study of 6-amino-7,9-dihydropurine-8-thione, the MESP map was used to identify the nucleophilic and electrophilic sites, correlating with the molecule's expected reactivity. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Related Pyridine Derivative. Note: This table is illustrative and based on data for a similar compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, to demonstrate the type of data obtained from DFT calculations. rsc.org

Parameter Value (eV)
HOMO Energy -5.87
LUMO Energy -1.95
Energy Gap (ΔE) 3.92
Ionization Potential (I) 5.87
Electron Affinity (A) 1.95
Electronegativity (χ) 3.91
Global Hardness (η) 1.96
Global Softness (S) 0.51

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

This correlation is crucial for the definitive assignment of vibrational modes. For example, in studies of 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine, DFT calculations were essential to assign the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and the complex vibrations of the pyridine ring. researchgate.net Similar analyses on 6-aminouracil (B15529) complexes have helped to determine how the molecule coordinates with metal ions by observing shifts in the vibrational frequencies of the amino and carbonyl groups. dergipark.org.tr

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Structurally Related Compound (2-amino-5-methylpyridine). Note: This table is for illustrative purposes and shows the strong correlation typically found between calculated and observed frequencies. researchgate.net

Assignment (Vibrational Mode) Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
N-H Asymmetric Stretch 3520 3515 -
N-H Symmetric Stretch 3410 3412 -
C-H Stretch (Ring) 3085 3080 3085
C-H Stretch (Methyl) 2925 2920 2928
N-H Scissoring 1625 1620 1622

Conceptual DFT provides a framework for quantifying chemical reactivity. Descriptors such as Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. sigmaaldrich.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor), which identifies the best sites to accept an electron.

f-(r): for electrophilic attack (attack by an electron acceptor), highlighting the best sites to donate an electron.

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in the molecule, a ranking of reactive sites can be established. For example, in the analysis of 6-amino-7,9-dihydropurine-8-thione, the Fukui functions were calculated to predict the order of reactivity for various atoms towards electrophilic and nucleophilic attack. nih.gov This information is invaluable for predicting the outcome of chemical reactions.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are employed to explore more dynamic aspects of molecular behavior, such as reaction pathways and conformational flexibility.

Quantum chemical calculations can map out the potential energy surface of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying all reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. nih.gov For instance, the mechanism of amine-catalyzed decarboxylation of oxaloacetic acid was re-evaluated using such methods, confirming the formation of an imine intermediate. nih.gov While no specific reaction mechanisms involving this compound have been detailed in the searched literature, these computational techniques are the standard approach for such investigations.

Many molecules, including this compound, have rotatable bonds (e.g., around the C-NH2 or C-CH3 bonds), leading to different spatial arrangements known as conformations. Quantum chemical calculations can determine the relative energies of these different conformers and the energy barriers to rotation between them. A study on the closely related 6-amino-5-formamidopyrimidin-4(3H)-ones showed the presence of two stable rotamers in solution. virtualchemistry.org The energy barriers for rotation were calculated, and the unequal population of the rotamers was explained by the presence of a strong intramolecular hydrogen bond that stabilized one conformer over the other. virtualchemistry.org Similar studies on N-methyl-2-aminoethanol have used these calculations to understand the conformational space and the forces, like hydrogen bonds, that govern molecular shape. wikipedia.org

Derivatization Strategies and Post Synthetic Functionalization

Derivatization at the Amino Group: Oxidation, Reduction, and Amidation Reactions

The exocyclic amino group at the C6 position is a primary site for functionalization, enabling a variety of transformations.

Oxidation and Reduction: While specific examples of direct oxidation or reduction of the amino group on 6-amino-5-methyl-1H-pyridin-2-one are not extensively detailed in the reviewed literature, related structures like 6-amino-5-nitropyridin-2-one feature a nitro group, which is synthetically versatile. wikipedia.org This nitro group can be reduced to an amino group, suggesting that the amino group of the parent compound could be accessed via reduction of a nitro precursor. For instance, 6-bromo-3-nitro-pyridin-2-ylamine can be converted to 6-amino-5-nitro-pyridine-2-carbonitrile, highlighting the reactivity of precursors to related amino pyridinones. chemicalbook.com

Amidation: The amino group readily undergoes amidation reactions. For example, treatment of related 2-amino-pyridone derivatives with acid chlorides, such as benzoyl chloride or 2,4-dichlorobenzoyl chloride, in pyridine (B92270) leads to the formation of the corresponding N-acylpyrido[2,3-d]pyrimidine products. rsc.org This type of reaction introduces a new amide bond, significantly altering the electronic and steric properties of the molecule. This strategy is fundamental in building more complex structures and modulating biological activity.

N-Functionalization of the Pyridinone Ring

The nitrogen atom within the pyridinone ring (N1) is another key site for derivatization, most commonly through alkylation or arylation reactions. This modification is critical as it can influence the tautomeric equilibrium of the pyridinone ring and provides a point for introducing diverse substituents.

For instance, in the synthesis of various pyrido[2,3-d]pyrimidines, the pyridone nitrogen is often substituted with groups like cyclohexyl or other alkyl/aryl moieties. rsc.org The synthesis of imidazo[4,5-c]pyridin-2-one inhibitors also involves the functionalization of the pyridinone nitrogen with groups like a tetrahydro-2H-pyran-4-yl moiety. acs.org These N-substituents are crucial for orienting other parts of the molecule and for establishing key interactions in biological targets.

Table 1: Examples of N-Functionalization Reactions

Starting Material/Core Reagent Product Type Reference
2-Amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxamide precursor N-Cyclohexyl group introduced in synthesis N-Cyclohexyl pyrido[2,3-d]pyrimidine rsc.org

O-Functionalization Strategies

The oxygen atom of the pyridinone, accessible through its enol tautomer (6-amino-5-methyl-pyridin-2-ol), can be functionalized, typically via O-alkylation. This strategy locks the molecule in the pyridinol form, creating a 2-alkoxypyridine derivative, which has different chemical properties compared to the pyridinone tautomer.

While direct O-functionalization of this compound is less commonly reported than N-functionalization, related transformations are known. For example, the synthesis of pyrido[2,3-d]pyrimidines can start from 2-methoxypyridine (B126380) precursors, which are then reacted with nucleophiles like guanidine (B92328). nih.gov This implies that O-functionalized derivatives of 6-aminopyridinones serve as versatile intermediates for building fused heterocyclic systems.

Regioselective and Stereoselective Functionalization Techniques

Achieving regioselectivity is paramount when multiple reactive sites are present. In the context of this compound and related structures, reaction conditions can be tuned to favor functionalization at a specific site (N1 vs. O vs. C6-amino).

The alkylation of spiro[indole-3,4′-pyridine]-2′-thiolates, which contain a pyridinone-like core, proceeds regioselectively at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones. nih.govresearchgate.net In the synthesis of γ-carbolinones, a cobalt-catalyzed annulation of indolecarboxamides with alkenes demonstrates excellent regioselectivity, guided by an 8-aminoquinoline (B160924) directing group. acs.orgacs.org Furthermore, the synthesis of 7-azaindoles from O-vinylhydroxylamines and aza-arene N-oxides shows exclusive substitution at the 2-position of the aza-arene ring, a regioselectivity attributed to the electronic nature and relatively small size of the O-vinylhydroxylamine reagents. acs.org These examples underscore the ability to control reaction outcomes through the careful choice of reagents, catalysts, and directing groups.

Incorporation of this compound into Complex Molecular Architectures

This compound is a valuable building block for constructing more elaborate molecular frameworks, including spirocyclic and fused heterocyclic systems.

The pyridinone scaffold can be integrated into spirocyclic structures, which are of significant interest in medicinal chemistry. A one-pot, three-component reaction involving isatins, an active methylene (B1212753) compound (like Meldrum's acid), and an aminopyrazole (structurally related to 6-aminopyridinone) can generate spiro[pyrazolo[3,4-b]pyridine-4,3′-indoline] derivatives. ias.ac.in In a similar vein, the four-component reaction of 5-methylisatin, malononitrile, monothiomalonamide, and triethylamine (B128534) yields spiro[indole-3,4′-pyridine] systems. nih.gov These multicomponent reactions provide a highly efficient pathway to create complex spiro-fused molecules from simple precursors.

Table 2: Synthesis of Spiro[indole-3,4′-pyridine] Derivatives

Reactants Catalyst/Reagents Product Reference
Isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid Wet cyanuric chloride Spiro[pyrazolo[3,4-b]pyridine-4,3′-indoline] ias.ac.in

The reactivity of the aminopyridinone structure makes it an excellent precursor for fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines: These are synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which undergoes a cascade 6-endo-dig cyclization to form the pyrazolo[3,4-b]pyridine core. nih.gov These methods highlight the construction of the pyridine portion of the fused system onto a pre-existing pyrazole (B372694) ring.

Pyridopyrimidines: These fused systems are commonly synthesized from aminopyridine precursors. For example, reacting 5-formyl-4-amino-3-alkyl-2-oxo-pyrimidine derivatives with ethyl cyanoacetate (B8463686) in the presence of acetic acid yields pyridopyrimidine structures. Another general route involves the cyclocondensation of 6-aminouracils (related to aminopyridinones) with various three-carbon synthons. jocpr.com A more direct method is the reaction of 2-amino-6-oxo-1,6-dihydropyridine-3-carboxamides with reagents like cyanoacetamide in the presence of a base like piperidine (B6355638) to construct the fused pyrimidine (B1678525) ring. rsc.org

Table 3: Synthesis of Fused Heterocyclic Systems

Precursor Reagent(s) Fused System Reference
5-Amino-1-phenyl-pyrazole α,β-Unsaturated ketones, ZrCl₄ Pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazoles Alkynyl aldehydes Pyrazolo[3,4-b]pyridine nih.gov
5-Formyl-4-amino-3-alkyl-2-oxo-pyrimidine Ethyl cyanoacetate, acetic acid Pyridopyrimidine

Introduction of Specific Chemical Tags or Units for Analytical Enhancement (e.g., chromophores, fluorophores)

The strategic derivatization of this compound with chromophoric or fluorophoric units is a key approach to enhance its analytical detection and utility. While specific literature detailing the fluorescent labeling of this exact pyridinone is limited, the inherent reactivity of the 6-aminopyridin-2-one scaffold lends itself to well-established bioconjugation and labeling chemistries. The primary sites for such modifications are the exocyclic amino group and, to a lesser extent, the pyridinone nitrogen or the aromatic ring system through electrophilic substitution, contingent on appropriate activation.

The introduction of these analytical tags transforms the molecule into a probe, enabling its detection and quantification through spectrophotometry or fluorometry. This is particularly valuable in biological and chemical assays where high sensitivity is required. The aminopyridine core itself can serve as a potential scaffold for fluorescent probes, and its derivatization can tune its photophysical properties. nih.govnih.gov

General Derivatization Strategies

The primary amino group of this compound is a versatile handle for chemical modification. Standard reactions for labeling primary amines can be employed to attach a wide array of analytical tags. These methods are foundational in the creation of fluorescent probes and other labeled molecules for various analytical applications. clockss.orgnih.gov

One of the most common strategies involves the reaction of the amino group with N-hydroxysuccinimide (NHS) esters of chromophores or fluorophores. This reaction proceeds under mild conditions to form a stable amide bond, covalently linking the tag to the pyridinone core. Similarly, isothiocyanate derivatives of dyes react readily with the amino group to form a thiourea (B124793) linkage.

Another potential route is through diazotization of the amino group, followed by an azo coupling reaction with an electron-rich aromatic compound. youtube.comyoutube.com This classical method is widely used in the synthesis of azo dyes, which are intensely colored compounds, thus introducing a strong chromophore.

Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be envisioned for derivatization, although this would likely require prior modification of the pyridinone ring to introduce a suitable handle like a halide. These reactions are powerful tools for creating C-C or C-N bonds, allowing for the attachment of complex chromophoric or fluorophoric systems. organic-chemistry.orgorganic-chemistry.org

The table below outlines potential strategies for the derivatization of this compound with analytical tags.

Tag TypeDerivatization ReactionLinkage FormedPotential Analytical Enhancement
Chromophore Azo CouplingAzo (-N=N-)Visible color for colorimetric assays
Fluorophore NHS Ester AcylationAmideFluorescence for high-sensitivity detection
Fluorophore Isothiocyanate AdditionThioureaFluorescence with different spectral properties
Biotin Acylation with Biotin-NHSAmideEnables affinity-based detection (e.g., with streptavidin)

Research Findings on Related Structures

While direct studies on this compound are not prevalent, research on analogous structures provides valuable insights. For instance, various aminopyridine derivatives have been synthesized and their fluorescent properties investigated, demonstrating their potential as scaffolds for biological probes. nih.govnih.govresearchgate.net In some cases, the introduction of an azide (B81097) group onto an aminopyridine scaffold has been used to create "click-and-probing" tools, where the fluorescence is switched on upon reaction with an alkyne-containing target. nih.gov

Furthermore, the general field of nitrogen-containing heterocycles has been extensively explored for the development of fluorescent materials. nih.govmdpi.comnih.gov These studies underscore the principle that the electronic nature of substituents on the heterocyclic ring plays a crucial role in determining the photophysical properties of the resulting molecule. The strategic placement of electron-donating and electron-withdrawing groups can be used to fine-tune the absorption and emission wavelengths, as well as the quantum yield of the fluorophore.

The following table summarizes findings from studies on related aminopyridine and heterocyclic compounds, which can be extrapolated to predict the outcomes of derivatizing this compound.

Compound ClassDerivatization/Synthesis MethodKey FindingsReference
Multisubstituted AminopyridinesRh-catalyzed coupling of vinyl azide with isonitrile and alkyne cyclizationAminopyridine scaffold is a good candidate for fluorescent probes; quantum yields can be tuned by substituents. nih.govnih.gov
Aminopyridine with Azide GroupDerivatization of a synthesized aminopyridine to introduce an azideCreation of a "pro-fluorescent" probe for "click" reactions, with fluorescence enhancement upon ligation. nih.gov
Fluorescent Heterocycles (general)Various synthetic methodsN-heterocycles are prevalent in fluorescent dyes and probes for bio-imaging and sensing applications. nih.govmdpi.comnih.gov
Coumarins (heterocyclic fluorophores)Synthesis and functionalizationExhibit high quantum yields and their fluorescence is sensitive to environmental factors like pH and solvent polarity. clockss.org

These examples from the broader literature on heterocyclic chemistry provide a strong basis for the rational design of analytically enhanced derivatives of this compound.

Supramolecular Chemistry and Non Covalent Interactions of Pyridinone Systems

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the quintessential directional interactions that govern the assembly of pyridinone molecules in the crystalline state. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (N and O atoms) on the 6-Amino-5-methyl-1H-pyridin-2-one scaffold allows for the formation of robust and predictable hydrogen-bonding networks.

Intermolecular Hydrogen Bond Formation (N–H⋯N, N–H⋯O, O–H···O, C–H···O)

In the crystalline state, pyridinone derivatives demonstrate a rich variety of intermolecular hydrogen bonds. The primary interactions involve the amino group and the pyridinone ring, leading to the formation of well-defined supramolecular synthons.

N–H⋯O Hydrogen Bonds: These are among the most prevalent and strongest interactions, often forming centrosymmetric dimers or extended chains. For instance, in the crystal structure of 2-amino-5-methylpyridinium hydrogen succinate, strong N-H···O hydrogen bonds are observed. researchgate.net Similarly, in other pyridinone derivatives, intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net

N–H⋯N Hydrogen Bonds: These interactions also play a crucial role in the crystal packing. In some structures, N-H···N hydrogen bonds contribute to the formation of inversion dimers. researchgate.net

C–H···O Hydrogen Bonds: Although weaker than conventional hydrogen bonds, C-H···O interactions are frequently observed and contribute to the stability of the three-dimensional crystal packing. researchgate.netresearchgate.netnih.gov These interactions, along with C-H···π interactions, can link hydrogen-bonded sheets or chains into more complex supramolecular architectures. researchgate.net

The interplay of these various hydrogen bonds leads to the formation of complex networks, including rings, chains, and sheets. For example, in the salt of 2-amino-5-methylpyridinium and 6-oxo-1,6-dihydropyridine-2-carboxylate, a combination of N-H···O and C-H···O hydrogen bonds results in a three-dimensional network. nih.gov

Table 1: Examples of Intermolecular Hydrogen Bond Geometries in Pyridinone-Related Structures

Compound/SystemDonor-H···AcceptorD···A Distance (Å)Reference
2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylateN1—H1N1···O1Not specified nih.gov
2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylateN2—H1N2···O32.6206 (11) nih.gov
2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylateC3—H3A···O13.2598 (11) nih.gov
(E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dioneN-H···N, N-H···O, C-H···ONot specified researchgate.net
6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrateO-H···O, O-H···N, N-H···ONot specified nih.gov

Note: This table is illustrative and includes data from related pyridinone and pyrimidinone structures to highlight common interaction types.

Intramolecular Hydrogen Bonding Features

Intramolecular hydrogen bonds are crucial in defining the conformation of individual this compound molecules. These interactions typically occur between adjacent functional groups, leading to the formation of planar, cyclic substructures.

In related aminopyrimidinone systems, intramolecular N-H···O hydrogen bonds are observed, which significantly influence the molecular conformation. nih.gov For instance, in 4-Amino-5-(2-hydroxy-4,4-dimethyl-6-oxocyclohexenylmethyl)-1-methyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, the molecular conformation is controlled by two intramolecular hydrogen bonds, one of the O—H⋯O type and another of the N—H⋯O type. researchgate.net The formation of these internal hydrogen-bonded rings can restrict the rotation of substituents and enforce a more rigid molecular geometry. In some aromatic amides, the formation of intramolecular six-membered N–H⋯Br and N–H⋯I hydrogen bonds has been observed when competing intermolecular hydrogen bonds are inhibited. rsc.org

Principles of Crystal Engineering Applied to Pyridinone Derivatives

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. For pyridinone derivatives like this compound, the primary tools of crystal engineering are the predictable and robust hydrogen-bonding motifs, often referred to as supramolecular synthons.

The amino-pyridinone moiety provides a reliable N-H···O synthon that can form centrosymmetric dimers. This predictable self-assembly is a cornerstone for building more complex supramolecular architectures. By introducing other functional groups, either on the pyridinone ring or through co-crystallization, it is possible to introduce secondary synthons that can direct the assembly in different dimensions. For example, the use of dicarboxylic acids as co-formers can lead to the formation of extended tapes or sheets through O-H···O and N-H···O hydrogen bonds. The principles of crystal engineering have been successfully applied to create acentric organic salts of pyridine-2-amino-6-methyl derivatives for applications in nonlinear optical materials. researchgate.net

Formation and Characterization of Co-crystals and Salts

The formation of co-crystals and salts is a powerful strategy to modify the physicochemical properties of a compound without altering its covalent structure. This compound, with its basic amino group and acidic N-H proton on the pyridinone ring, is an excellent candidate for forming both salts and co-crystals.

Salts: The basic amino group can be protonated by a sufficiently strong acid to form a salt. The resulting pyridinium (B92312) cation can then participate in strong charge-assisted hydrogen bonds with the counter-ion. An example is the formation of 2-amino-5-methylpyridinium hydrogen succinate, which crystallizes in a noncentrosymmetric space group, a desirable feature for nonlinear optical materials. researchgate.net The formation of a salt versus a co-crystal can often be predicted by the difference in pKa values between the basic site of the pyridinone and the acidic co-former. nih.gov

Co-crystals: When the interaction between the pyridinone and the co-former is a neutral hydrogen bond rather than a proton transfer, a co-crystal is formed. Amino acids are promising co-formers due to their ability to form strong hydrogen bonds and their zwitterionic nature which can support robust interactions. nih.gov

The characterization of these multi-component solids relies on techniques such as single-crystal X-ray diffraction to elucidate the precise arrangement of molecules and the nature of the intermolecular interactions. Spectroscopic methods like FT-IR and solid-state NMR are also crucial for confirming the formation of a salt or co-crystal by observing shifts in vibrational frequencies or nuclear resonances upon formation of the new solid phase.

Influence of Substituents on Crystal Packing and Supramolecular Synthons

The introduction of substituents onto the pyridinone ring can have a profound impact on the resulting crystal packing and the hierarchy of supramolecular synthons. Even a simple methyl group, as in this compound, can influence the crystal packing compared to the unsubstituted analogue.

Studies on substituted pyrimidines have shown that the introduction of a methyl group can cause a lengthening of the adjacent ring bonds. scispace.com This can alter the electronic distribution and steric profile of the molecule, potentially favoring certain packing arrangements over others. For instance, the methyl group might disrupt otherwise favorable π-stacking interactions or, conversely, create pockets that can accommodate solvent molecules or influence the formation of specific C-H···O or C-H···π interactions.

In a broader context of substituted aromatic systems, the electronic nature of the substituent (electron-donating or electron-withdrawing) can significantly alter the strength of hydrogen bonds. For example, adding electron-withdrawing groups can increase the acidity of N-H protons, leading to stronger hydrogen bonds. The size and shape of the substituent also play a critical steric role, potentially blocking the formation of certain synthons while promoting others. For example, the introduction of bulky substituents can prevent the formation of planar sheets and lead to more open, three-dimensional networks. mdpi.com The "magic methyl" effect, where an ortho-methyl substituent can cause a significant increase in activity or binding affinity, is often attributed to favorable lipophilic interactions or induced conformational changes. nih.gov

π-Stacking and Other Weak Intermolecular Interactions

The aromatic nature of the pyridinone ring allows for π-stacking interactions, where the electron-rich π-systems of adjacent rings overlap. These interactions can be either face-to-face or offset. In some crystal structures of related heterocyclic compounds, π-stacking interactions link hydrogen-bonded chains or sheets into bilayers. researchgate.net The shortest ring-centroid-to-ring-centroid distance found in a related pyridyl-containing compound was 3.5831 (14) Å, indicative of significant π-π interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-5-methyl-1H-pyridin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : One-pot multicomponent reactions (e.g., Biginelli-like condensations) are commonly used for pyridinone derivatives. Optimization of solvent (e.g., ethanol or acetic acid), temperature (80–120°C), and catalysts (e.g., HCl or Lewis acids) can improve yields. Characterization via HPLC and NMR ensures purity .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C NMR to verify substituent positions and aromaticity.
  • HPLC (≥95% purity threshold) to assess purity.
  • Mass spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like oxidation.
  • Catalyst screening : Transition metals (e.g., Pd/C) or enzymes improve regioselectivity.
  • In situ monitoring : Use FT-IR or LC-MS to track intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer :

  • Reproduce experiments using standardized protocols (e.g., DSC for melting points).
  • Cross-validate with independent labs or databases (SciFinder, Reaxys).
  • Analyze crystal polymorphism via X-ray diffraction to explain discrepancies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins (e.g., enzymes).
  • QSAR models correlate structural features (e.g., electron-withdrawing groups) with activity.
  • Validate predictions with in vitro assays (e.g., antiglycation IC₅₀ measurements) .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Preparative HPLC with C18 columns and gradient elution (acetonitrile/water).
  • Recrystallization using solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • Flash chromatography with silica gel for scalable separation .

Q. How do structural modifications of this compound impact its stability under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS.
  • Introduce electron-donating groups (e.g., methyl) to enhance aromatic stability.
  • Accelerated stability testing (40°C/75% RH) to predict shelf-life .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldOptimize catalyst loading and solvent polarity
Byproduct formationUse scavengers (e.g., molecular sieves) or tandem reactions
Spectral overlap in characterizationApply 2D NMR (COSY, HSQC) for unambiguous assignments
Biological assay variabilityStandardize protocols (e.g., positive controls, triplicate measurements)

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